molecular formula C21H15N5O3S B6491730 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one CAS No. 898410-25-8

2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B6491730
CAS No.: 898410-25-8
M. Wt: 417.4 g/mol
InChI Key: WFHZJMGDDDBVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({6-[4-(1H-Imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one is a novel chemical hybrid designed for advanced pharmaceutical and biochemical research. It features a pyridazine core linked to a phenylimidazole system, a structural motif present in compounds studied for kinase inhibition , and an aryl ethanone unit, a common building block in organic synthesis . This molecular architecture suggests potential as a key intermediate or lead compound in medicinal chemistry, particularly for developing targeted therapies. The integration of the imidazole ring, a pharmacophore known for its interaction with biological systems, alongside the sulfanyl-linked nitrophenyl group, makes this compound a compelling candidate for researchers investigating new enzyme inhibitors or probing structure-activity relationships (SAR) in drug discovery . The compound is intended for use in in vitro assays and chemical synthesis experiments. It is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific handling and storage information.

Properties

IUPAC Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O3S/c27-20(16-3-7-18(8-4-16)26(28)29)13-30-21-10-9-19(23-24-21)15-1-5-17(6-2-15)25-12-11-22-14-25/h1-12,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHZJMGDDDBVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-1-(4-nitrophenyl)ethan-1-one , with CAS number 898410-25-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H15N5O3S\text{C}_{21}\text{H}_{15}\text{N}_{5}\text{O}_{3}\text{S}, and it has a molecular weight of 417.4 g/mol . The structure features multiple functional groups, including an imidazole ring, a pyridazine moiety, and a nitrophenyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an enzyme inhibitor or modulator, particularly in pathways related to cancer and inflammation. The presence of the imidazole and pyridazine rings is significant for binding interactions with biological macromolecules.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives containing imidazole and pyridazine moieties have shown promising results in inhibiting tumor growth in various cancer cell lines. A notable study demonstrated that compounds with similar scaffolds exhibited IC50 values in the micromolar range against breast cancer cells, suggesting significant cytotoxic effects .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. In vitro studies indicated that related imidazole derivatives displayed antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

Preliminary data suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways such as NF-kB signaling. This aligns with findings from other studies on similar compounds where a reduction in inflammation markers was observed .

Data Tables

Biological ActivityEffectReference
AnticancerIC50 values in micromolar range against breast cancer cells
AntimicrobialActive against Staphylococcus aureus and E. coli
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of a series of imidazole-containing compounds, including derivatives of the main compound. Results showed that these compounds inhibited cell proliferation in MCF-7 breast cancer cells by inducing apoptosis through caspase activation.
  • Antimicrobial Evaluation : Jain et al. synthesized several imidazole derivatives and assessed their antibacterial activity using the cylinder well diffusion method. Compounds demonstrated significant inhibition zones compared to standard antibiotics .
  • Inflammation Model : In a murine model of inflammation, compounds structurally related to this compound were shown to reduce edema significantly when administered prior to inflammatory stimuli.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 4-nitro substituent distinguishes the target compound from analogs with alkyl, alkoxy, or halogen substituents. Key comparisons include:

Table 1: Substituent and Property Comparison
Compound Name (Source) Substituent on Phenyl Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 4-Nitro 391.40 Not reported Pyridazine, imidazole, sulfanyl
1f () 4-Chloromethyl ~228.70* 137.3–138.5 Sulfonylidene, chloromethyl
2-(4-Methylphenyl)pyridazin-3(4H)-one () 4-Methyl ~190.22 Not reported Pyridazinone, methyl
1-(4-Trifluoromethylphenyl) derivative () 4-Trifluoromethyl ~393.36 Not reported Imidazole, trifluoromethyl

*Estimated based on formula C₁₀H₁₁ClO₂S.

  • Electron-Withdrawing Effects : The nitro group (target) and trifluoromethyl () both withdraw electrons, but the nitro group is more polar, likely reducing lipophilicity compared to trifluoromethyl .
  • Melting Points : The chloromethyl-substituted 1f () has a defined melting point (137–138°C), suggesting crystalline stability. The target compound’s nitro group may increase melting point due to stronger intermolecular interactions, but data is lacking .

Preparation Methods

Nucleophilic Substitution via Activated Intermediates

The hydroxyl group is converted to a leaving group (e.g., triflate or mesylate), followed by displacement with a thiolate nucleophile.

Step 1: Triflation
Pyridazin-3-ol reacts with triflic anhydride in dichloromethane (DCM) at 0°C:

Pyridazin-3-ol+(CF3SO2)2OPyridazin-3-triflate+CF3SO3H\text{Pyridazin-3-ol} + (\text{CF}3\text{SO}2)2\text{O} \rightarrow \text{Pyridazin-3-triflate} + \text{CF}3\text{SO}_3\text{H}

Conditions:

  • Solvent: DCM

  • Base: Pyridine (1.2 equiv)

  • Temperature: 0°C → room temperature

  • Yield: ~85%

Step 2: Thiolate Displacement
The triflate intermediate reacts with 1-(4-nitrophenyl)ethan-1-thiol in DMF:

Pyridazin-3-triflate+HS-CH2CO-C6H4-NO2Target Compound+CF3SO3\text{Pyridazin-3-triflate} + \text{HS-CH}2\text{CO-C}6\text{H}4\text{-NO}2 \rightarrow \text{Target Compound} + \text{CF}3\text{SO}3^-

Conditions:

  • Base: K₂CO₃ (2 equiv)

  • Temperature: 60°C, 8 hours

  • Yield: 70–75%

Mitsunobu Reaction

The Mitsunobu reaction directly replaces -OH with -S- using a thiol donor (e.g., thioacetic acid):

Pyridazin-3-ol+HS-CH2CO-C6H4-NO2DIAD, PPh3Target Compound\text{Pyridazin-3-ol} + \text{HS-CH}2\text{CO-C}6\text{H}4\text{-NO}2 \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

Conditions:

  • Reagents: DIAD (1.5 equiv), PPh₃ (1.5 equiv)

  • Solvent: THF

  • Temperature: Room temperature, 12 hours

  • Yield: 65–70%

Synthesis of 1-(4-Nitrophenyl)ethan-1-thiol

This thiol intermediate is critical for sulfanyl incorporation. A plausible route involves:

Bromination of 1-(4-Nitrophenyl)ethan-1-one

Alpha-bromination using N-bromosuccinimide (NBS) in CCl₄ under radical initiation:

PhCOCH3+NBSAIBNPhCOCH2Br\text{PhCOCH}3 + \text{NBS} \xrightarrow{\text{AIBN}} \text{PhCOCH}2\text{Br}

Conditions:

  • Initiator: AIBN (0.1 equiv)

  • Temperature: Reflux, 4 hours

  • Yield: 80–85%

Thiolation via Thiourea

The bromide undergoes nucleophilic substitution with thiourea in ethanol:

PhCOCH2Br+NH2CSNH2PhCOCH2SH+NH4Br\text{PhCOCH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{PhCOCH}2\text{SH} + \text{NH}_4\text{Br}

Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux, 6 hours

  • Yield: 70–75%

Optimization and Challenges

Oxidation Sensitivity

The sulfanyl group is prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and adding antioxidants (e.g., BHT) mitigate disulfide formation.

Purification Strategies

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent.

  • Crystallization: Tert-butyl methyl ether/hexane mixtures yield high-purity product.

Spectroscopic Characterization

  • IR: ν(S-H) ~2550 cm⁻¹ (weak), ν(C=O) ~1680 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Imidazole protons: δ 8.45 (s, 1H), 7.85 (s, 1H).

    • Pyridazine protons: δ 8.10–8.30 (m, 2H).

    • Nitrophenyl group: δ 8.25 (d, J = 8.6 Hz, 2H), 7.95 (d, J = 8.6 Hz, 2H).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Nucleophilic Substitution High selectivity, scalableRequires triflation step70–75%
Mitsunobu Reaction Direct substitution, mild conditionsCostly reagents (DIAD, PPh₃)65–70%

Q & A

Q. Optimization Strategies :

  • Use microwave-assisted synthesis (e.g., 30-second irradiation with POCl₃ in DMF) to accelerate cyclization steps and improve yields .
  • Monitor reaction progress via TLC (e.g., petroleum ether/ethyl acetate eluent) and purify intermediates using column chromatography .
  • Employ catalysts like Pd(PPh₃)₄ for coupling reactions to enhance regioselectivity .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the presence of the imidazole (δ 7.5–8.5 ppm), pyridazine (δ 8.0–9.0 ppm), and nitroaryl (δ 8.2–8.5 ppm) groups. Discrepancies in coupling constants may indicate stereochemical irregularities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 434.08) and detect fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirm sulfanyl (C–S stretch at ~600–700 cm⁻¹) and ketone (C=O stretch at ~1675 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolve crystal structures to validate dihedral angles between aromatic rings (e.g., 27–88° deviations observed in similar nitrophenyl derivatives) .

Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s biological targets?

Answer:
SAR analysis requires systematic modification of functional groups and computational docking:

  • Functional Group Replacement : Substitute the 4-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess impact on receptor binding .
  • Bioisosteric Replacement : Replace the sulfanyl linker with selenyl or ether groups to evaluate metabolic stability .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with imidazole and π-π stacking with nitrophenyl .

Advanced: How can computational modeling predict reactivity and interaction mechanisms?

Answer:
Integrated computational workflows are essential:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrophenyl group’s LUMO may favor electron-deficient biological targets .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments to assess membrane permeability .
  • Reactivity Descriptors : Use Fukui indices to identify regions prone to nucleophilic attack (e.g., sulfanyl sulfur) .
  • In Silico Toxicity : Tools like ProTox-II can predict hepatotoxicity risks based on structural analogs .

Data Contradiction: How to resolve discrepancies in reported spectral data for similar compounds?

Answer:
Addressing contradictions involves cross-validation and meta-analysis:

  • Replicate Conditions : Reproduce synthesis and characterization under identical conditions (e.g., solvent, temperature) to isolate variables .
  • Multi-Lab Validation : Compare NMR chemical shifts across studies (e.g., nitrophenyl protons at δ 8.2–8.5 ppm may shift ±0.1 ppm due to solvent polarity) .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
  • Literature Survey : Compile data from structurally analogous compounds (e.g., pyrazole or imidazole derivatives) to identify consistent trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.